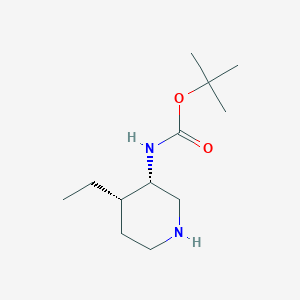

tert-Butyl ((3S,4S)-4-ethylpiperidin-3-yl)carbamate

Description

tert-Butyl ((3S,4S)-4-ethylpiperidin-3-yl)carbamate is a chiral carbamate-protected piperidine derivative characterized by a tert-butoxycarbonyl (Boc) group and an ethyl substituent at the 4-position of the piperidine ring in the (3S,4S) stereochemical configuration. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing molecules targeting central nervous system (CNS) disorders or enzyme modulation . The Boc group enhances stability during synthetic processes, while the ethyl substituent influences lipophilicity and steric interactions, impacting bioavailability and target binding .

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl N-[(3S,4S)-4-ethylpiperidin-3-yl]carbamate |

InChI |

InChI=1S/C12H24N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10+/m0/s1 |

InChI Key |

MPTWTCBZSJENGB-VHSXEESVSA-N |

Isomeric SMILES |

CC[C@H]1CCNC[C@H]1NC(=O)OC(C)(C)C |

Canonical SMILES |

CCC1CCNCC1NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3S,4S)-4-ethylpiperidin-3-yl)carbamate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group. This can be achieved through the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3S,4S)-4-ethylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the piperidine ring or the carbamate group.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

tert-Butyl ((3S,4S)-4-ethylpiperidin-3-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,4S)-4-ethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Modifications

- Ethyl vs. ~2.2). The hydrochloride salt improves aqueous solubility (≥50 mg/mL), advantageous for formulations . tert-Butyl ((3S,4S)-4-ethylpiperidin-3-yl)carbamate: The ethyl group increases membrane permeability but may elevate metabolic oxidation risks via cytochrome P450 enzymes .

Ethyl vs. Fluorine :

Ethyl vs. Hydroxyl :

Ring System Variations

- Piperidine vs. However, reduced conformational flexibility may lower binding affinity to certain receptors .

Piperidine vs. Tetrahydropyran :

Physicochemical Properties

Biological Activity

tert-Butyl ((3S,4S)-4-ethylpiperidin-3-yl)carbamate is a compound belonging to the carbamate class, notable for its structural complexity and potential biological activities. It features a tert-butyl group linked to a piperidine derivative, specifically at the 4-position of the piperidine ring. This compound has garnered attention in medicinal chemistry and pharmacology due to its ability to modulate enzyme activity and receptor interactions.

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.34 g/mol

- CAS Number : 488728-06-9

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural similarity with various bioactive compounds, allowing it to interact with specific molecular targets:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. This mechanism is crucial for regulating metabolic pathways.

- Receptor Binding : The piperidine structure facilitates interactions with receptor sites, potentially modulating receptor activity and influencing physiological processes.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with cytochrome P450 enzymes, influencing their bioavailability and efficacy. This interaction suggests potential applications in drug metabolism and pharmacokinetics.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Cytochrome P450 2D6 | Competitive | |

| Acetylcholinesterase | Non-competitive | |

| β-secretase | Mixed |

Receptor Modulation

In vitro studies have demonstrated that this compound can modulate receptor activity, particularly in the context of neurotransmitter receptors. Its ability to bind selectively may lead to therapeutic applications in neurological disorders.

Case Studies

-

Neuroprotective Effects :

A study assessed the neuroprotective effects of this compound against amyloid beta-induced toxicity in astrocytes. The results indicated that the compound improved cell viability significantly when co-administered with amyloid beta peptides, suggesting a protective role against neurodegeneration . -

In Vivo Efficacy :

In animal models, the compound was tested for its effects on scopolamine-induced oxidative stress. Results showed that treatment with this compound led to reduced levels of malondialdehyde (MDA), indicating a reduction in lipid peroxidation and oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.